molecular formula C9H13Cl B7805165 1-chloro-6,6-dimethyl-2-hepten-4-yne

1-chloro-6,6-dimethyl-2-hepten-4-yne

Cat. No.: B7805165
M. Wt: 156.65 g/mol
InChI Key: ZIXABMZBMHDFEZ-UHFFFAOYSA-N
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Description

1-chloro-6,6-dimethyl-2-hepten-4-yne is a chemical compound with the molecular formula C9H13Cl. It is also known by its systematic name, this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly terbinafine hydrochloride, an antifungal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne typically involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition is complete, the reaction continues for 10-50 hours, with 30 hours being optimal. The product is then isolated by removing THF under reduced pressure, dissolving the residue in petroleum ether, and washing with dilute ammonia solution. The final product is obtained by drying, filtering, and distilling under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction time and temperature, and the product is purified using industrial-scale distillation and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1-chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted heptenynes.

    Oxidation: Products include epoxides and other oxidized derivatives.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

1-chloro-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-6,6-dimethyl-2-hepten-4-yne involves its role as an intermediate in the synthesis of terbinafine hydrochloride. Terbinafine inhibits squalene epoxidase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, terbinafine disrupts the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-6,6-dimethyl-2-heptene-4-yne
  • 6,6-Dimethyl-2-hepten-4-yne
  • 1-Chloro-6,6-dimethyl-5-hept-2-en-4-ino

Uniqueness

1-chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of terbinafine hydrochloride. Its ability to undergo various chemical reactions and its role in producing an important antifungal agent highlight its significance in both research and industrial applications .

Properties

IUPAC Name

1-chloro-6,6-dimethylhept-2-en-4-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXABMZBMHDFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290059
Record name 1-Chloro-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126764-17-8
Record name 1-Chloro-6,6-dimethyl-2-hepten-4-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126764-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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